6-((p-Piperidinophenyl)azo)benzothiazole
Description
Significance of Benzothiazole (B30560) Scaffolds in Heterocyclic Chemistry
The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a privileged structure in the field of heterocyclic chemistry. Current time information in Beaver County, US.researchgate.net This structural motif is not merely a synthetic curiosity but is found at the core of numerous biologically active molecules and functional materials. nih.govnih.gov The presence of nitrogen and sulfur atoms within the five-membered thiazole ring imparts unique electronic characteristics and provides sites for molecular interactions, such as hydrogen bonding and metal coordination. nih.gov
The versatility of the benzothiazole ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties. uomphysics.net This adaptability has led to the incorporation of benzothiazole moieties into a wide array of compounds with diverse applications, including pharmaceuticals, agricultural chemicals, and industrial dyes. Current time information in Beaver County, US.researchgate.netnih.gov In medicinal chemistry, benzothiazole derivatives have been investigated for a vast spectrum of pharmacological activities. Current time information in Beaver County, US.researchgate.netnih.gov
Role of Azo Linkages in Chromogenic and Biologically Interactive Molecules
The azo group (–N=N–) is one of the most important chromophores in organic chemistry, responsible for the vibrant colors of a vast number of synthetic dyes. mdpi.com The double bond between the two nitrogen atoms, flanked by aromatic systems, creates an extended π-conjugated system that typically absorbs light in the visible region of the electromagnetic spectrum. mdpi.com This property is fundamental to their use as colorants in various industries.
Beyond their color, azo linkages are of significant interest due to their ability to undergo reversible trans-cis (or E/Z) photoisomerization upon irradiation with light of a specific wavelength. mdpi.com This light-induced change in molecular geometry alters the physical and chemical properties of the molecule, such as its dipole moment and shape. This behavior makes azo compounds key components in the development of molecular switches, photosensitive materials, and data storage devices. mdpi.com
Historical Context and Evolution of Research on Arylazo Benzothiazole Derivatives
The history of arylazo benzothiazole derivatives is intrinsically linked to the development of synthetic dyes in the 19th and 20th centuries. Early research was primarily driven by the textile industry's demand for new, stable, and brightly colored dyes for synthetic fibers like polyester. Current time information in Beaver County, US. Benzothiazole-based azo dyes were found to offer high tinctorial strength and good fastness properties. Current time information in Beaver County, US.
The synthesis of these compounds has traditionally relied on the well-established diazotization-coupling reaction. This process involves the conversion of a primary aromatic amine, in this case, an aminobenzothiazole derivative, into a diazonium salt, which then reacts with an electron-rich coupling component, such as an aniline (B41778) or phenol (B47542) derivative, to form the azo linkage. Over the years, research has expanded from simply creating new colors to exploring the more nuanced photophysical and biological properties of these molecules, leading to investigations into their potential in high-tech applications like nonlinear optics and molecular electronics.
Rationale for Investigating 6-((p-Piperidinophenyl)azo)benzothiazole as a Model Compound
The specific structure of this compound makes it an excellent model for studying the fundamental properties of donor-π-acceptor (D-π-A) azo dyes. This molecule is composed of three key components:
The Benzothiazole Moiety: In this system, the benzothiazole ring can act as an electron-accepting group.
The Azo Linkage: This serves as the π-bridge, facilitating electronic communication between the donor and acceptor parts of the molecule.
The p-Piperidinophenyl Group: The piperidine (B6355638) ring attached to the phenyl group acts as a potent electron-donating group due to the lone pair of electrons on the nitrogen atom.
This D-π-A architecture is known to give rise to strong intramolecular charge transfer (ICT) upon photoexcitation, which is a key factor influencing the solvatochromic and nonlinear optical properties of a molecule. The study of how solvents of varying polarity affect the absorption spectrum of this compound can provide deep insights into the nature of its excited state and the change in dipole moment upon excitation. The piperidine group is a particularly strong and sterically defined donor, making its effects on the electronic structure pronounced and easier to analyze compared to simpler amino groups.
Scope and Objectives of Academic Inquiry into the Compound’s Molecular Properties and Interactions
Academic research into compounds like this compound is typically multifaceted, aiming to build a comprehensive understanding of its structure-property relationships. Key objectives of such investigations often include:
Synthesis and Characterization: Developing efficient synthetic routes and thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and elemental analysis.
Photophysical Studies: Investigating the absorption and emission properties of the molecule. A primary focus is often on solvatochromism—the change in color (absorption maximum) in response to the polarity of the solvent. This provides quantitative data on the molecule's interaction with its environment.
Computational Modeling: Employing theoretical methods, such as Density Functional Theory (DFT), to calculate the molecule's electronic structure, molecular orbitals (HOMO and LUMO), and predict its spectral properties. These calculations complement experimental findings and provide a deeper understanding of the observed phenomena.
Exploring Potential Applications: Based on the fundamental properties uncovered, researchers may explore the compound's suitability for applications in areas such as nonlinear optical materials, chemosensors, or as a component in molecular switches.
Due to the absence of specific research articles focused solely on this compound in the available literature, detailed experimental data for this exact compound, such as solvatochromic shifts, cannot be presented in tabular form. The synthesis would follow the general and well-established method of diazotizing 6-aminobenzothiazole (B108611) and coupling it with N-phenylpiperidine. The resulting data would be crucial for a complete academic inquiry as outlined above.
Structure
2D Structure
3D Structure
Properties
CAS No. |
84713-38-2 |
|---|---|
Molecular Formula |
C18H18N4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,3-benzothiazol-6-yl-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C18H18N4S/c1-2-10-22(11-3-1)16-7-4-14(5-8-16)20-21-15-6-9-17-18(12-15)23-13-19-17/h4-9,12-13H,1-3,10-11H2 |
InChI Key |
JJHFCAQYAWOWNC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)N=CS4 |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)N=CS4 |
Synonyms |
6-(4-N-piperidinylphenyl)azobenzothiazole 6-PT |
Origin of Product |
United States |
Synthetic Methodologies for 6 P Piperidinophenyl Azo Benzothiazole and Analogous Structures
Overview of Established Benzothiazole (B30560) Synthesis Pathways
The benzothiazole ring is a privileged scaffold in medicinal and materials chemistry. researchgate.net Its synthesis has been extensively studied, with several reliable methods being established. Most classical and modern routes begin with a substituted 2-aminothiophenol (B119425). nih.gov
Cyclization Reactions of 2-Aminothiophenols
The most prevalent method for constructing the benzothiazole ring system involves the cyclization of 2-aminothiophenols with a variety of carbon-based electrophiles. This approach is versatile, allowing for the introduction of different substituents at the 2-position of the benzothiazole ring. For the synthesis of the precursor needed for the title compound, one would typically start with a 2-aminothiophenol bearing an amino or nitro group at the 5-position (which becomes the 6-position in the benzothiazole ring).
The reaction with nitriles, for instance, provides an efficient, metal-free route to 2-substituted benzothiazoles when catalyzed by a Brønsted acid. fao.orgresearchgate.net Similarly, reacting 2-aminothiophenols with carboxylic acids or their derivatives (like acyl chlorides) is a classic method, often facilitated by dehydrating agents such as polyphosphoric acid (PPA) to drive the cyclization. nih.govmdpi.com
Condensation Reactions in Benzothiazole Formation
Condensation reactions represent a major subclass of cyclization strategies. The reaction of 2-aminothiophenol with aldehydes is a widely used, straightforward method to produce 2-aryl- or 2-alkylbenzothiazoles. nih.govmdpi.com This reaction proceeds via the formation of a Schiff base intermediate (an imine), which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. researchgate.net Various oxidizing systems, from air and dimethyl sulfoxide (B87167) (DMSO) to hydrogen peroxide/HCl, can be employed to facilitate the final aromatization step. organic-chemistry.orgmdpi.com
Table 1: Selected Methods for Benzothiazole Ring Synthesis from 2-Aminothiophenols
| Reagent | Catalyst/Conditions | Product Type | Reference(s) |
| Aldehydes | DMSO, Reflux | 2-Substituted Benzothiazoles | nih.gov |
| Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Substituted Benzothiazoles | mdpi.com |
| Aldehydes | Catalyst-free, Glycerol, RT | 2-Arylbenzothiazoles | researchgate.net |
| Carboxylic Acids | Polyphosphoric Acid (PPA), Heat | 2-Substituted Benzothiazoles | nih.gov |
| Nitriles | Brønsted Acid, Solvent-free | 2-Substituted Benzothiazoles | fao.orgresearchgate.net |
| Chloroacetyl chloride | Acetic Acid, Microwave | 2-Chloromethyl-benzothiazole | nih.gov |
Recent Advances in Catalyst-Mediated Benzothiazole Synthesis
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for benzothiazole synthesis. bohrium.com This has led to the exploration of various catalytic systems. Copper-catalyzed methods, for example, have proven effective for the condensation of 2-aminobenzenethiols with nitriles or for the cyclization of o-iodoaniline derivatives with a sulfur source. organic-chemistry.orgnih.gov Iodine has also been used as a versatile promoter or catalyst for the condensation of 2-aminothiophenols with aldehydes or acetophenones under metal-free conditions. organic-chemistry.org Green chemistry approaches, such as using microwave irradiation or ultrasound in conjunction with ionic liquids or recyclable catalysts, have been shown to accelerate reaction times and improve yields. nih.govmdpi.comnih.gov
Table 2: Examples of Catalysts in Modern Benzothiazole Synthesis
| Catalyst System | Reactants | Advantage(s) | Reference(s) |
| Copper (e.g., CuBr, CuCl) | 2-Aminobenzenethiols + Nitriles | High efficiency, broad substrate scope | organic-chemistry.orgnih.gov |
| Brønsted Acids | 2-Aminothiophenols + β-Diketones | Metal-free, good yields | organic-chemistry.org |
| Iodine (I₂) | 2-Aminothiophenols + Aldehydes | Metal-free, operationally simple | organic-chemistry.org |
| SnP₂O₇ | 2-Aminothiophenol + Aldehydes | Heterogeneous, reusable, short reaction times | mdpi.com |
| Commercial Laccase | 2-Aminothiophenol + Aldehydes | Green chemistry, biocatalysis | bohrium.com |
| Ultrasound Irradiation | 2ATPs + Aldehydes | Shorter reaction times, excellent yields | researchgate.netmdpi.com |
Diazo Coupling Protocols for Azo Compound Formation
The formation of the azo linkage (–N=N–) is the critical step that imparts the characteristic color to the target molecule. This is achieved through a classic sequence of diazotization followed by azo coupling. nih.gov
Mechanistic Aspects of Electrophilic Aromatic Substitution in Diazotization and Coupling
Diazotization: The synthesis begins with the conversion of a primary aromatic amine, in this case, 6-aminobenzothiazole (B108611), into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.govuomphysics.net The resulting aryl diazonium ion (Ar–N≡N⁺) is a relatively weak but effective electrophile. youtube.com
Azo Coupling: The diazonium salt is then immediately reacted with a nucleophilic aromatic compound, known as the coupling component. wikipedia.org For the title compound, this is N-phenylpiperidine. The piperidino group is a potent electron-donating group, which strongly activates the phenyl ring towards electrophilic attack, primarily at the para position. youtube.com The diazonium electrophile attacks the electron-rich ring of the coupling partner to form a σ-complex, which then loses a proton to restore aromaticity and form the stable azo compound. numberanalytics.com
Optimization of Reaction Parameters for Yield and Selectivity in Azo Linkage Formation
The success of the diazotization and coupling sequence is highly dependent on carefully controlled reaction parameters. numberanalytics.com Failure to optimize these conditions can lead to decomposition of the unstable diazonium salt or the formation of unwanted side products.
Temperature: Diazotization must be carried out at low temperatures, typically between 0 and 5 °C, because aryl diazonium salts are unstable and can decompose at higher temperatures, often violently when dry. nih.gov The coupling reaction is also maintained at a low temperature to ensure the stability of the diazonium salt throughout the reaction. youtube.com
pH Control: The pH of the reaction medium is arguably the most critical parameter for the coupling step. akjournals.com For coupling with aromatic amines like N-phenylpiperidine, the reaction is usually conducted in a mildly acidic medium. akjournals.com If the solution is too acidic, the concentration of the free amine coupling partner is reduced due to protonation, slowing down the reaction. If the solution is too alkaline, the diazonium salt can be converted into unreactive diazohydroxide or diazotate species. libretexts.org
Solvent and Additives: The choice of solvent is important for ensuring the solubility of both the diazonium salt and the coupling component. Aqueous systems are common. google.com Sometimes, coupling promoters like pyridine (B92270) or urea (B33335) are used to improve reaction outcomes. google.com In modern approaches, microreactors are being used to precisely control parameters like temperature, flow rate, and mixing, leading to rapid optimization and high yields. akjournals.comresearchgate.net
Table 3: Key Parameters for Diazotization and Azo Coupling Reactions
| Parameter | Diazotization | Azo Coupling (with Amines) | Rationale | Reference(s) |
| Temperature | 0–5 °C | 0–5 °C | Prevents decomposition of the unstable diazonium salt. | nih.govisca.me |
| pH | Strongly Acidic (< 2) | Mildly Acidic (approx. 4–7) | Ensures formation of nitrous acid and stabilizes the diazonium salt. Balances reactivity of the amine coupler and stability of the diazonium ion. | nih.govakjournals.com |
| Reagents | NaNO₂ + HCl (or H₂SO₄) | Aryl Diazonium Salt + Activated Aromatic Amine | Generates nitrous acid in situ for diazotization. The core reaction of electrophilic aromatic substitution. | uomphysics.netisca.me |
| Reaction Time | ~30-60 minutes | Several hours | Allows for complete conversion to the diazonium salt. Coupling is often slower and requires time for completion. | uomphysics.netisca.me |
Specific Application of Diazo Coupling to 6-Aminobenzothiazole Derivatives
The formation of the characteristic azo bridge (–N=N–) in 6-((p-Piperidinophenyl)azo)benzothiazole is achieved through a well-established electrophilic aromatic substitution reaction known as diazo coupling. The synthesis begins with the diazotization of a 6-aminobenzothiazole derivative.
The general procedure for diazotization involves dissolving the 6-aminobenzothiazole precursor in a cold, acidic medium. Typically, a mixture of glacial acetic acid and propionic acid or mineral acids like sulfuric acid is used. The solution is cooled to a temperature range of 0–5 °C to ensure the stability of the resulting diazonium salt. google.com A diazotizing agent, most commonly an aqueous solution of sodium nitrite (NaNO₂) or nitrosylsulfuric acid, is then added dropwise while maintaining the low temperature. chemicalbook.com This reaction converts the primary amino group (-NH₂) on the benzothiazole ring into a highly reactive diazonium salt group (-N₂⁺).
Once the diazonium salt of 6-aminobenzothiazole is formed, it is immediately used in the subsequent coupling step without isolation due to its inherent instability at higher temperatures. google.com The freshly prepared, cold diazonium salt solution is added slowly to a solution of the coupling component, 4-piperidinoaniline (B1348339), which is dissolved in a suitable acidic or neutral medium. chemicalbook.com The electron-donating piperidine (B6355638) group on the phenyl ring activates the para position for electrophilic attack by the diazonium ion, leading to the formation of the azo linkage and yielding the final product, this compound. The reaction is typically stirred for several hours at low temperatures to ensure complete coupling. chemicalbook.com
Table 1: General Conditions for Diazo Coupling of Aminobenzothiazoles
| Step | Reagent/Condition | Purpose | Reference |
| Diazotization | 6-Aminobenzothiazole derivative | Starting amine | chemicalbook.com |
| Sodium Nitrite (NaNO₂) or Nitrosylsulfuric Acid | Diazotizing agent | chemicalbook.com | |
| Strong Acid (e.g., H₂SO₄, Acetic Acid) | Catalyst and solvent | chemicalbook.com | |
| 0–5 °C | Stabilize diazonium salt | google.com | |
| Coupling | 4-Piperidinoaniline | Coupling component | chemicalbook.com |
| Acidic or Neutral Medium | Reaction environment | ||
| 0–5 °C | Control reaction rate | ||
| pH adjustment (e.g., with sodium acetate) | Promote coupling/precipitate product | chemicalbook.com |
Synthetic Strategies for Piperidinylphenyl Moieties and Their Integration
The piperidinylphenyl moiety, specifically 4-piperidinoaniline (also known as N-(4-aminophenyl)piperidine), serves as the crucial coupling component in the synthesis. Its preparation is a key step that precedes the final azo coupling reaction. There are several synthetic routes to obtain this intermediate.
One common method involves the nucleophilic substitution of a nitro-activated aryl halide followed by reduction. In this approach, 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene (B41953) is reacted with piperidine to form 1-(4-nitrophenyl)piperidine. The nitro group (-NO₂) is then reduced to a primary amine (-NH₂) using standard reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride or iron in acidic media, to yield 4-piperidinoaniline. researchgate.net
A more modern and versatile approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond between an aryl halide (or triflate) and an amine. To synthesize 4-piperidinoaniline, piperidine can be coupled with a protected 4-haloaniline, such as 4-bromoaniline (B143363) or 4-chloroaniline, where the amino group might be protected to prevent self-coupling. Alternatively, and more directly, piperidine can be coupled with 4-haloaniline derivatives. rsc.orgchemicalbook.com The reaction typically requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, tBuDavePhos), and a base (e.g., sodium tert-butoxide) in an organic solvent like toluene (B28343) or xylene. rsc.orgchemicalbook.com
Another strategy is the reductive amination of aniline (B41778) with a piperidone derivative. For instance, aniline can be reacted with N-Boc-4-piperidone in the presence of a reducing agent like sodium triacetoxyborohydride. The resulting N-Boc protected intermediate is then deprotected, often using a strong acid like trifluoroacetic acid (TFA), to give the desired 4-anilinopiperidine structure. chemicalbook.comsigmaaldrich.com
Once synthesized, the 4-piperidinoaniline is integrated into the final molecule via the azo coupling reaction as described in section 2.2.3. The lone pair of electrons on the piperidine nitrogen atom enhances the electron-donating character of the phenyl ring, making it a highly reactive nucleophile for the coupling reaction with the diazonium salt. google.com
Purification and Isolation Techniques for Arylazo Benzothiazole Compounds
The purification and isolation of the final arylazo benzothiazole product are critical for obtaining a compound with high purity, which is essential for its intended applications. Given the colored nature of these compounds, a combination of chromatographic and non-chromatographic techniques is employed.
Initially, the crude product precipitated from the reaction mixture is collected by filtration and washed with water to remove inorganic salts and water-soluble impurities. chemicalbook.com Further purification is typically necessary.
Recrystallization is a widely used method for purifying solid organic compounds. The crude azo dye is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, benzene (B151609), acetone-ethanol, ethanol-water) and allowed to cool slowly. chemicalbook.comchemicalbook.compatsnap.com As the solution cools, the solubility of the dye decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial and is determined empirically to find one in which the dye is sparingly soluble at room temperature but highly soluble when hot.
Column Chromatography is a versatile technique for separating components of a mixture. For arylazo benzothiazoles, silica (B1680970) gel is commonly used as the stationary phase. The crude product is dissolved in a minimal amount of solvent and loaded onto the column. A solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is passed through the column. google.com The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. The fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the pure product. patsnap.com
High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can be used for high-purity isolations, although it is more common for analytical purity assessment. patsnap.com For water-soluble azo dyes, High-Speed Countercurrent Chromatography (CCC) has been shown to be an effective preparative purification method. dtic.mil
The purity of the final isolated product is typically assessed using techniques like TLC, HPLC, and melting point determination. patsnap.com
Table 2: Common Purification Techniques for Arylazo Benzothiazoles
| Technique | Description | Common Solvents/Materials | Reference |
| Filtration & Washing | Initial separation of crude solid from the reaction mixture. | Water, Ethanol | chemicalbook.com |
| Recrystallization | Purification based on differential solubility at different temperatures. | Ethanol, Benzene, Ethanol/Water Mixtures | chemicalbook.comchemicalbook.compatsnap.com |
| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. | Silica Gel; Hexane/Ethyl Acetate | patsnap.comgoogle.com |
| Thin-Layer Chromatography (TLC) | Used to monitor reaction progress and assess purity of column fractions. | Silica Gel Plates; Hexane/Ethyl Acetate | patsnap.com |
| High-Speed Countercurrent Chromatography (CCC) | Liquid-liquid partition chromatography for preparative separation. | Biphasic solvent systems | dtic.mil |
Green Chemistry Approaches and Sustainable Synthesis Considerations for this compound
Traditional methods for synthesizing azo dyes often involve harsh conditions, hazardous reagents, and significant waste generation, prompting the development of greener and more sustainable alternatives. google.com These principles can be applied to the synthesis of this compound to minimize its environmental impact.
Use of Greener Solvents and Catalysts: A major drawback of conventional diazotization is the use of large quantities of strong acids (e.g., HCl, H₂SO₄). rsc.org Research has focused on replacing these with solid acid catalysts, which are often recyclable and easier to handle. For example, sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and nano silica supported boron trifluoride (nano BF₃·SiO₂) have been successfully used for diazotization and subsequent coupling under solvent-free conditions. google.comresearchgate.netsigmaaldrich.comgoogle.com Furthermore, biodegradable and non-toxic alternatives like alginic acid have been explored to replace strong mineral acids in the diazotization step, allowing the reaction to proceed efficiently, sometimes even at room temperature. rsc.org
Solvent-Free and Alternative Energy Methods: Mechanical grinding and solvent-free reaction conditions represent a significant green advancement. Performing the diazotization and coupling reactions by grinding the reactants at room temperature eliminates the need for toxic organic solvents, simplifies the work-up procedure, and reduces energy consumption. researchgate.net This method has been shown to produce high yields in short reaction times. sigmaaldrich.com Additionally, alternative energy sources such as visible light irradiation (photocatalysis) are being investigated for transformations involving diazo compounds, offering a sustainable alternative to transition metal catalysis. chemicalbook.com
Process Safety and Intensification: Diazo compounds can be unstable and potentially explosive, posing safety risks, especially on a large scale. Continuous-flow synthesis has emerged as a key technology to mitigate these hazards. By generating and immediately consuming the diazonium salt "on-demand" in a microreactor, the accumulation of hazardous intermediates is avoided. google.com This technique offers superior control over reaction parameters like temperature and mixing, leading to improved safety, consistency, and yield. google.com
Applying these green chemistry principles to the synthesis of this compound would involve:
Synthesizing the 4-piperidinoaniline precursor using a catalytic method like Buchwald-Hartwig amination to improve atom economy.
Performing the diazotization of 6-aminobenzothiazole using a recyclable solid acid or a biodegradable acid like alginic acid.
Conducting the coupling reaction under solvent-free grinding conditions or in a green solvent like water.
Utilizing a continuous-flow reactor for the diazotization and coupling sequence to ensure safety and process control.
These approaches collectively contribute to a more sustainable manufacturing process for this class of compounds.
Advanced Spectroscopic and Structural Elucidation Studies of 6 P Piperidinophenyl Azo Benzothiazole
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational and rotational energy levels of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 6-((p-Piperidinophenyl)azo)benzothiazole, the FT-IR spectrum is expected to display a series of characteristic bands corresponding to its constituent parts: the benzothiazole (B30560) ring, the azo group, the p-phenylene ring, and the piperidine (B6355638) moiety.
The benzothiazole core would be identified by several key vibrations. The C=N stretching vibration of the thiazole (B1198619) ring is typically observed in the range of 1640-1500 cm⁻¹. semanticscholar.orgresearchgate.net Aromatic C-H stretching vibrations of the benzene (B151609) part of the benzothiazole and the p-phenylene ring would appear above 3000 cm⁻¹, while the corresponding C-H in-plane and out-of-plane bending vibrations would be found at lower frequencies (e.g., 1550 cm⁻¹ and 814-868 cm⁻¹ respectively). researchgate.net The C-S stretching vibration, also part of the benzothiazole ring, is generally a weaker band found at lower wavenumbers.
The diazo linkage (-N=N-), central to the molecule's structure, is characterized by a stretching vibration that is often weak in the infrared spectrum due to its symmetry. However, when present, it typically appears in the 1400-1450 cm⁻¹ region. researchgate.net The piperidine ring introduces characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, as well as CH₂ bending (scissoring) vibrations around 1450 cm⁻¹. The C-N stretching of the tertiary amine in the piperidine ring would also be present.
A summary of the expected FT-IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (Piperidine) | Stretching | 2950-2850 |
| C=N (Benzothiazole) | Stretching | 1640-1500 semanticscholar.orgresearchgate.net |
| C=C (Aromatic) | Stretching | 1600-1475 |
| -N=N- (Azo) | Stretching | 1450-1400 researchgate.net |
| CH₂ (Piperidine) | Bending (Scissoring) | ~1450 |
| Aromatic C-H | In-plane bending | ~1550 researchgate.net |
| Aromatic C-H | Out-of-plane bending | 850-800 |
| C-S (Benzothiazole) | Stretching | ~710 semanticscholar.org |
Raman Spectroscopic Characterization of Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. Therefore, it is an excellent method for probing the azo linkage and the carbon-carbon bonds within the aromatic rings of this compound.
The -N=N- stretching vibration, which is often weak in the FT-IR spectrum, is expected to give a strong and easily identifiable signal in the Raman spectrum. Similarly, the symmetric breathing vibrations of the aromatic rings would be prominent. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. For the parent benzothiazole molecule, a number of characteristic Raman bands have been identified, which would also be expected, with some shifts, in the spectrum of the title compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual atoms (chemical shift), the number of neighboring atoms (multiplicity), and the connectivity between atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the benzothiazole ring, the p-phenylene ring, and the piperidine ring.
The protons of the benzothiazole moiety would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. researchgate.netdegres.eu The exact chemical shifts and coupling patterns would depend on the substitution pattern. The p-substituted phenylene ring would exhibit a characteristic set of two doublets in the aromatic region, a result of the coupling between adjacent protons. degres.eu
The protons of the piperidine ring would appear in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be deshielded and appear at a lower field (further downfield) compared to the other protons on the ring (β- and γ-protons). The signals for the piperidine protons would likely appear as multiplets due to complex spin-spin coupling.
A table of expected ¹H NMR chemical shifts is provided below.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Benzothiazole Aromatic Protons | 7.0 - 9.0 researchgate.netdegres.eu | Multiplet/Doublets |
| p-Phenylene Aromatic Protons | 7.0 - 8.0 | Two Doublets |
| Piperidine α-Protons | ~3.5 | Multiplet |
| Piperidine β- and γ-Protons | ~1.7 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the benzothiazole and p-phenylene rings would resonate in the aromatic region, typically between δ 110 and 160 ppm. semanticscholar.orgdegres.eu The carbon atom attached to the sulfur in the benzothiazole ring and the carbons involved in the C=N bond would have characteristic chemical shifts. The carbon atoms of the piperidine ring would appear in the aliphatic region, generally between δ 20 and 60 ppm. The α-carbons, being attached to the nitrogen, would be the most deshielded of the aliphatic carbons.
The table below summarizes the expected ¹³C NMR chemical shifts.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Benzothiazole Aromatic Carbons | 110 - 160 semanticscholar.orgdegres.eu |
| p-Phenylene Aromatic Carbons | 115 - 155 |
| Piperidine α-Carbons | ~50 |
| Piperidine β-Carbons | ~25 |
| Piperidine γ-Carbon | ~23 |
Two-Dimensional NMR Techniques for Complex Structural Assignment
For a molecule with several overlapping signals in the 1D NMR spectra, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, helping to trace the proton connectivity within the benzothiazole, p-phenylene, and piperidine spin systems.
HSQC: An HSQC experiment correlates directly bonded ¹H and ¹³C atoms. This would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
Through the systematic application of these spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further investigation of its properties and potential applications.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For azo dyes like this compound, this technique provides critical information on absorption maxima, the efficiency of light absorption, and the influence of the surrounding environment on its electronic behavior.
Analysis of Absorption Maxima and Molar Absorptivity
| Property | Expected Characteristic |
| Absorption Maxima (λmax) | Influenced by electronic nature of substituents. |
| Molar Absorptivity (ε) | Indicates the strength of light absorption. |
Solvent Effects on Electronic Absorption Spectra
The electronic absorption spectra of azo dyes are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net In polar solvents, the absorption bands of related benzothiazole azo dyes can exhibit shifts in their λmax. derpharmachemica.com This is due to differential solvation of the ground and excited states of the molecule. For instance, polar solvents can stabilize a more polar excited state, leading to a red shift in the absorption spectrum. derpharmachemica.com Conversely, non-polar solvents will interact differently, resulting in a different spectral profile. The study of solvent effects provides valuable insights into the nature of the electronic transitions (e.g., π→π* or n→π*) and the change in dipole moment upon excitation. derpharmachemica.com
| Solvent Polarity | Expected Effect on λmax |
| Polar | Potential for bathochromic (red) shift. |
| Non-polar | Different spectral profile compared to polar solvents. |
Spectroscopic Manifestation of Keto-Enol Tautomerism in Azo Dyes
Azo dyes containing a hydroxyl group ortho or para to the azo linkage can exist in two tautomeric forms: the azo-enol form and the keto-hydrazone form. This equilibrium is influenced by factors such as the nature of the solvent, temperature, and the electronic character of substituents. nih.gov Although this compound does not possess a hydroxyl group that would lead to classical keto-enol tautomerism, the concept is crucial in the broader context of azo dye chemistry. The two tautomers have distinct electronic systems and, therefore, different UV-Vis absorption spectra. The azo form typically absorbs at shorter wavelengths, while the hydrazone form absorbs at longer wavelengths. The presence of two distinct bands or a broad, solvent-dependent band in the UV-Vis spectrum can be indicative of a tautomeric equilibrium. nih.govmdpi.com
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Patterns
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the chemical formula of this compound. For a given molecular formula, the theoretical exact mass can be calculated, and comparison with the experimentally determined mass from HRMS serves as a definitive confirmation of the compound's identity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the purity of a synthesized compound. In the context of this compound, LC-MS would first separate the target compound from any impurities or starting materials. The subsequent mass analysis would provide the molecular weight of the eluted compound. Furthermore, by inducing fragmentation of the molecular ion, a characteristic fragmentation pattern can be obtained. While specific fragmentation data for this compound is not detailed in the available literature, general fragmentation pathways for benzothiazole derivatives often involve cleavage of the bonds adjacent to the heterocyclic ring and the azo linkage. ccsenet.org Analysis of these fragment ions helps to piece together the structure of the original molecule.
| Technique | Application for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition determination. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment and structural elucidation through fragmentation. |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For complex organic molecules like benzothiazole azo dyes, this method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which collectively define the molecule's solid-state architecture. While specific crystallographic data for this compound is not widely published, studies on closely related benzothiazole derivatives provide significant insights into the structural features that can be expected.
Detailed Research Findings:
Research on benzothiazole-containing compounds has successfully utilized single-crystal X-ray diffraction to elucidate their molecular conformation. researchgate.net For instance, the analysis of a related benzothiazole Schiff base derivative revealed that the molecule crystallizes in a monoclinic space group, a common crystal system for such organic compounds. researchgate.net
A critical aspect often investigated in azo dyes is the potential for azo-hydrazone tautomerism. X-ray crystallography can unequivocally determine which tautomeric form exists in the solid state. Studies on similar benzothiazole azo dyes have shown that the Z-hydrazone form is often the predominant structure, stabilized by an intramolecular hydrogen bond. This hydrogen bond typically forms between the hydrazone proton (N-H) and a nitrogen atom within the benzothiazole ring system, creating a stable six-membered ring-like structure.
The crystallographic data provides precise measurements of bond lengths, which are crucial for confirming the electronic structure. For example, the bond length of the exocyclic C=N linkage in a benzothiazole derivative was found to be very close to the C=N bond within the thiazole ring, providing information about electron delocalization across the molecule. researchgate.net
Furthermore, the analysis reveals details about the planarity of the molecule. In many cases, the benzothiazole ring system, consisting of the fused benzene and thiazole rings, is found to be essentially planar. researchgate.net The dihedral angle between this plane and other parts of the molecule, such as the phenyl ring attached to the azo group, is a key structural parameter.
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which stabilize the crystal lattice, are also identified and characterized through X-ray crystallography. researchgate.net These interactions are fundamental to understanding the material's physical properties.
Data Table: Representative Crystallographic Data for a Benzothiazole Derivative
The following table presents typical crystallographic data that would be obtained for a compound in this class, based on published research for a related benzothiazole derivative. researchgate.net
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P21/n | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.842(9) | Length of the 'a' axis of the unit cell. |
| b (Å) | 5.750(7) | Length of the 'b' axis of the unit cell. |
| c (Å) | 12.964(6) | Length of the 'c' axis of the unit cell. |
| β (°) | 110.13(6) | Angle of the 'β' axis of the unit cell. |
| Volume (ų) | 758.8(11) | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Key Intramolecular Bond | Intramolecular Hydrogen Bond | Often stabilizes the Z-hydrazone tautomer, confirming its presence in the solid state. |
| Key Intermolecular Bond | N-H···N Hydrogen Bonds | Interactions between molecules that stabilize the overall crystal structure. researchgate.net |
This detailed structural information derived from X-ray crystallography is indispensable for correlating the molecular structure of this compound and its derivatives with their observed chemical and photophysical properties. researchgate.netuomphysics.net It forms the basis for computational studies and helps in designing new molecules with tailored functionalities.
Computational and Theoretical Investigations of 6 P Piperidinophenyl Azo Benzothiazole
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of a molecule are fundamental to its chemical behavior. Through quantum chemical calculations, a detailed picture of the electron distribution and energy levels within 6-((p-Piperidinophenyl)azo)benzothiazole can be obtained.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules due to its balance of accuracy and computational cost. researchgate.net For benzothiazole (B30560) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and calculate various electronic parameters. researchgate.net These calculations provide a foundational understanding of the molecule's stable three-dimensional structure and the distribution of electrons in its ground state. The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.
HOMO-LUMO Gap Analysis and Electron Transfer Characteristics
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity and kinetic stability. researchgate.net
A smaller HOMO-LUMO gap suggests a molecule is more polarizable and prone to electronic transitions, indicating higher chemical reactivity and lower kinetic stability. researchgate.net This is because less energy is required to excite an electron from the HOMO to the LUMO. The analysis of the spatial distribution of these orbitals in this compound would likely show the HOMO density localized on the electron-rich piperidinophenyl moiety, while the LUMO density would be concentrated on the electron-accepting benzothiazole portion of the molecule. This distribution facilitates intramolecular charge transfer (ICT) from the donor (piperidino) to the acceptor (benzothiazole) through the azo bridge, a characteristic feature of many azo dyes.
| Property | Value (eV) |
| EHOMO | -5.5 to -6.5 |
| ELUMO | -2.0 to -3.0 |
| Energy Gap (ΔE) | 2.5 to 3.5 |
Note: These values are representative of similar benzothiazole azo dyes and are intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. scirp.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). scirp.org
For this compound, the MEP map would be expected to show the most negative potential (red) around the nitrogen atoms of the azo group and the sulfur and nitrogen atoms of the benzothiazole ring, identifying these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the piperidine (B6355638) ring and the phenyl groups would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. researchgate.net This visual representation of the electrostatic potential provides a clear and intuitive guide to the molecule's reactive sites. scirp.org
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energy values obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. researchgate.net These indices provide a more quantitative measure of the molecule's stability and reactivity.
Key reactivity indices include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness (1 / η).
Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic power of a molecule.
The table below provides a hypothetical set of quantum chemical descriptors for a representative benzothiazole azo dye, based on the energy values from the previous section.
| Descriptor | Formula | Typical Value |
| Ionization Potential (I) | -EHOMO | 5.5 - 6.5 eV |
| Electron Affinity (A) | -ELUMO | 2.0 - 3.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | 1.25 - 2.25 eV |
| Chemical Softness (S) | 1 / η | 0.44 - 0.80 eV⁻¹ |
| Electronegativity (χ) | (I + A) / 2 | 3.75 - 4.75 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 3.12 - 9.03 eV |
Note: These values are calculated based on the representative HOMO-LUMO energies and are for illustrative purposes.
Molecular Modeling and Dynamics Simulations
While DFT provides insights into the static electronic properties of a molecule, molecular modeling and dynamics simulations offer a view of its dynamic behavior and conformational flexibility.
Conformation Analysis and Conformational Landscapes
Conformation analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the energy associated with each conformation. For a molecule like this compound, with several rotatable bonds, multiple conformations (rotamers) are possible. The piperidine ring can exist in chair, boat, and twist-boat conformations, and there is rotational freedom around the bonds connecting the phenyl rings to the azo group.
Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers. This involves rotating the key dihedral angles and calculating the potential energy at each step to generate a potential energy surface or conformational landscape. The global minimum on this surface corresponds to the most stable conformation of the molecule. Understanding the conformational preferences is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional structure. For instance, the planarity of the azo-benzothiazole system can influence its photophysical properties.
Molecular Docking Studies for Ligand-Target Interactions (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a ligand to a target protein. While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on analogous 6-substituted benzothiazole azo dyes provides valuable insights into their potential ligand-target interactions.
For instance, studies on a series of 6-substituted benzothiazole-based azo dyes with an antipyrine (B355649) moiety have been conducted to predict their binding affinity against various protein targets. researchgate.net In one such study, molecular docking was performed against the enoyl-ACP reductase of Mycobacterium tuberculosis (PDB ID: 4U0K). The results indicated that derivatives with specific substitutions at the 6-position of the benzothiazole ring, such as chloro (Cl) and ethoxy (OC2H5), exhibited strong binding affinities. researchgate.net These interactions were primarily governed by hydrogen bonds and hydrophobic interactions with the active site residues of the protein.
The docking scores and interacting residues for representative analogous compounds are often presented in detailed tables in the respective research articles. For example, the binding energy and the specific amino acid residues involved in the interaction provide a quantitative and qualitative measure of the ligand's potential efficacy.
A hypothetical docking study of this compound against a relevant biological target would involve preparing the 3D structure of the ligand and the receptor, defining the binding site, and then using a docking algorithm to predict the binding pose and score. The results would likely highlight the role of the piperidine and benzothiazole moieties in forming key interactions with the receptor's active site.
Table 1: Representative Molecular Docking Data for Analogous Benzothiazole Azo Dyes
| Compound/Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Example) |
| 6-Chloro-benzothiazole azo dye | Enoyl-ACP Reductase | 4U0K | -9.2 | TYR158, MET199 |
| 6-Ethoxy-benzothiazole azo dye | Enoyl-ACP Reductase | 4U0K | -9.1 | ILE202, PRO193 |
Note: The data presented in this table is based on studies of analogous compounds and is for illustrative purposes. Specific values for this compound would require a dedicated computational study.
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their activity.
The general methodology for a QSAR study involves:
Data Set Selection: A series of structurally related compounds with known biological activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation on a test set of compounds.
For a series of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, QSAR studies have revealed the importance of descriptors such as the heat of formation, dipole moment, and specific atomic charges in determining their biological activity. researchgate.net These models help in identifying the key structural modifications that could lead to more potent compounds.
A predictive QSAR model for a class of compounds including this compound would likely indicate the significance of the electronic properties of the substituent at the 6-position of the benzothiazole ring and the conformational flexibility of the piperidine ring.
Table 2: Common Descriptors Used in QSAR Studies of Benzothiazole Derivatives
| Descriptor Type | Examples | Potential Influence on Activity |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences electrostatic interactions and reactivity. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Affects how the molecule fits into a binding site. |
| Hydrophobic | LogP, Water solubility | Governs the compound's ability to cross cell membranes. |
| Topological | Connectivity indices, Shape indices | Describes the size, shape, and branching of the molecule. |
Molecular Dynamics Simulations for Dynamic Behavior and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of ligand-protein interactions, MD simulations provide insights into the dynamic behavior of the complex and the stability of the binding. biointerfaceresearch.com
While specific MD simulation studies on this compound are not found in the surveyed literature, studies on other benzothiazole derivatives complexed with target proteins illustrate the utility of this technique. biointerfaceresearch.com An MD simulation would typically follow a molecular docking study to validate the predicted binding pose and assess its stability over a period of nanoseconds.
The key outputs of an MD simulation include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD plot indicates that the system has reached equilibrium and the binding is stable.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues in the protein, providing information about the flexibility of different regions of the protein upon ligand binding.
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, highlighting the key interactions that contribute to binding stability.
Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-protein complex from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.
For this compound, an MD simulation would be expected to show the dynamic interplay between the piperidine ring's conformations and its interactions with the protein, as well as the stability of the interactions formed by the benzothiazole and azo groups.
Tautomeric Equilibrium Studies using Computational Methods
Azo dyes containing a hydroxyl group ortho or para to the azo linkage can exist in two tautomeric forms: the azo form and the hydrazone form. researchgate.netunifr.chuochb.czrsc.org The position of this equilibrium is crucial as it can significantly affect the color, stability, and biological properties of the dye. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are widely used to study the tautomeric equilibrium of azo dyes. dergipark.org.trresearchgate.netresearchgate.net These studies typically involve optimizing the geometries of both the azo and hydrazone tautomers and calculating their relative energies to determine which form is more stable. researchgate.net
For this compound, which does not have a hydroxyl group in a position to form a hydrazone tautomer through intramolecular proton transfer, the primary tautomeric considerations would be related to the protonation states of the nitrogen atoms. However, in related hydroxy-azo-benzothiazole dyes, computational studies have shown that the hydrazone form is often more stable, especially in polar solvents. researchgate.netrsc.org The stability is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents.
A computational study on the tautomerism of a related compound, 6-[(2-hydroxy-1-naphthyl)diazenyl]benzothiazole, revealed that the hydrazone tautomer is more stable than the azo tautomer, and this equilibrium shifts further towards the hydrazone form at lower temperatures. researchgate.net
Table 3: Theoretical Relative Energies of Tautomers for an Analogous Hydroxy-Azo-Benzothiazole Dye
| Tautomeric Form | Computational Method | Basis Set | Relative Energy (kcal/mol) | Conclusion |
| Azo | DFT (B3LYP) | 6-31G(d) | +3.5 | Hydrazone form is more stable |
| Hydrazone | DFT (B3LYP) | 6-31G(d) | 0.0 | - |
Note: This data is illustrative and based on a related hydroxy-azo-benzothiazole compound. This compound itself is not expected to exhibit significant azo-hydrazone tautomerism in the absence of a suitably positioned hydroxyl group.
Exploration of Specific Molecular Interactions and Potential Applications in Vitro and Mechanistic
Coordination Chemistry and Metal Ion Complexation Studies
Benzothiazole (B30560) azo dyes are recognized for their ability to act as chelating ligands, forming stable complexes with a variety of metal ions. The inherent electronic and structural properties of these ligands make them subjects of interest for developing new materials and sensors.
The synthesis of metal complexes with benzothiazole azo ligands is typically achieved by reacting the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like methanol (B129727) or ethanol. The reaction often involves a straightforward mixing of equimolar or specifically ratioed solutions of the ligand and the metal salt, sometimes under reflux conditions. biointerfaceresearch.com For instance, a general method involves dissolving the azo ligand in a hot solvent, followed by the addition of an aqueous or alcoholic solution of the transition metal salt, such as those of Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net
The resulting metal chelates are solid precipitates that can be filtered, washed, and dried. Characterization of these complexes is performed using a suite of spectroscopic and analytical techniques:
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for identifying the coordination sites of the ligand. A downward shift in the stretching frequency of the C=N group within the benzothiazole ring and the N=N azo group typically indicates their involvement in coordination with the metal ion. nih.gov
NMR Spectroscopy (¹H and ¹³C): NMR studies help in elucidating the structure of the complexes. Changes in the chemical shifts of protons and carbons near the coordination sites provide evidence of complex formation. researchgate.net
Mass Spectrometry: This confirms the molecular weight of the synthesized complexes and helps in verifying their proposed structure. researchgate.net
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which is used to confirm the stoichiometry of the metal-ligand complex. nih.gov
Magnetic Susceptibility and Electronic Spectra: These measurements help in determining the geometry of the metal complexes (e.g., octahedral, tetrahedral). nih.gov
Benzothiazole azo dyes typically act as bidentate or tridentate ligands. The primary coordination sites are the nitrogen atom of the benzothiazole moiety and one of the nitrogen atoms from the azo group, forming a stable five or six-membered chelate ring with the metal ion. mdpi.commdpi.com
The stoichiometry of the metal-ligand complexes is commonly determined in solution using spectrophotometric methods:
Job's Plot (Method of Continuous Variation): This method involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The stoichiometry is determined by plotting the absorbance against the mole fraction of the ligand; the maximum of the plot corresponds to the ligand-to-metal ratio in the complex. researchgate.netnih.gov
Mole Ratio Method: In this technique, the concentration of one component (e.g., the metal ion) is held constant while the concentration of the other (the ligand) is systematically varied. A plot of absorbance versus the molar ratio of ligand to metal shows a break at the point indicating the stoichiometry of the complex formed. researchgate.net
Studies on analogous benzothiazole azo compounds have frequently revealed a 1:1 or 1:2 metal-to-ligand stoichiometry. researchgate.netnih.gov
Table 1: Stoichiometry of Complexes with Benzothiazole Azo Analogs
| Ligand | Metal Ion | Stoichiometry (M:L) | Method |
|---|---|---|---|
| 2-(6-chloro-benzothiazol-2-yl azo)-4-methyl-phenol | Co²⁺, Cu²⁺ | 1:2 | Job's Plot |
| 1-(6-chloro-benzothiazol-2-yl azo)-naphthalen-2-ol | Co²⁺, Cu²⁺ | 1:2 | Job's Plot |
| Azo ligand from 2-aminobenzothiazole (B30445) & 4-nitroaniline | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | 1:2 | Mole Ratio & Job's Method |
This table is generated based on data from analogous compounds reported in scientific literature. researchgate.netresearchgate.netnih.gov
The coordination of a metal ion to a benzothiazole azo ligand significantly alters the electronic distribution within the molecule, leading to marked changes in its UV-Visible absorption and fluorescence spectra. mdpi.com The complexation typically causes a shift in the maximum absorption wavelength (λmax). This shift can be either a bathochromic (red) shift or a hypsochromic (blue) shift, depending on the nature of the metal ion and the specific ligand structure. researchgate.net
These spectral changes are a direct consequence of the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions that become possible upon complexation. The formation of the chelate ring often leads to a more rigid and planar structure, which can enhance fluorescence intensity (chelation-enhanced fluorescence, CHEF) or, in the case of paramagnetic ions like Cu²⁺, cause fluorescence quenching. nih.gov These photophysical changes are the fundamental principle behind the use of these compounds as optical sensors. researchgate.net
Table 2: Spectral Changes Upon Complexation for a Benzothiazole Azo Analog
| Metal Ion | Absorption (λmax) Shift | Color Change | Fluorescence Response |
|---|---|---|---|
| Zn²⁺ | Bathochromic Shift | Colorless to Yellow | Turn-On |
| Cu²⁺ | Bathochromic Shift | Colorless to Yellow | Quenching |
This table is based on data for a biphenyl–benzothiazole-based chemosensor. nih.gov
Spectroscopic Probes and Chemical Sensing Applications
The distinct changes in color and fluorescence upon interaction with specific analytes make benzothiazole azo dyes excellent candidates for the development of chemosensors.
A chromogenic reagent is a compound that undergoes a distinct and observable color change in the presence of a specific analyte. Benzothiazole azo dyes are effective in this role for a range of metal ions and anions. nih.gov The interaction with a target ion alters the electronic properties of the azo chromophore, resulting in a shift in the visible absorption spectrum that is easily detectable by the naked eye. researchgate.net
For example, various benzothiazole derivatives have been developed for the selective colorimetric detection of transition metal ions such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺. researchgate.netnih.gov The sensing mechanism often relies on the chelation event described previously. Similarly, certain designs of benzothiazole azo dyes can detect anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and cyanide (CN⁻), typically through hydrogen bonding interactions or deprotonation, which again modulates the electronic structure and color. nih.govarabjchem.org The high sensitivity and selectivity of these compounds allow for the detection of ions at very low concentrations. researchgate.net
Table 3: Colorimetric Sensing Applications of Analogous Benzothiazole Dyes
| Target Ion | Sensor Class | Observed Color Change |
|---|---|---|
| Cu²⁺, Ni²⁺ | Benzothiazole Azo Dye | Pale Yellow to Yellow |
| CN⁻ | Benzothiazole-quinoline Probe | Pale Yellow to Orange |
| F⁻, AcO⁻ | Benzothiazole Azo Phenol (B47542) | Visual Color Change |
This table compiles findings from various studies on benzothiazole-based chemosensors. researchgate.netnih.govarabjchem.org
The structure of 6-((p-Piperidinophenyl)azo)benzothiazole contains several nitrogen atoms that can be protonated or deprotonated depending on the pH of the medium. This makes the compound's electronic structure, and therefore its color, sensitive to changes in pH. The nitrogen atoms in the benzothiazole ring and the azo linkage are weakly basic and can be protonated in acidic conditions.
The mechanistic basis for the pH-responsive behavior lies in the equilibrium between the neutral and protonated forms of the dye. Protonation alters the intramolecular charge transfer (ICT) characteristics of the molecule. For instance, protonating the azo group can disrupt the π-conjugated system, leading to a significant change in the absorption spectrum (a hypsochromic shift). Conversely, in a highly basic medium, a proton might be abstracted if an acidic group is present in a similar structure, which would also lead to a color change. Studies on related azo dyes have confirmed that the absorbance at λmax is often highly dependent on pH, with distinct colors appearing in acidic, neutral, and alkaline ranges. researchgate.netnih.gov This property allows these compounds to be used as pH indicators.
Evaluation of Enzyme Inhibition Potential (In Vitro)
No specific data is available for this compound.
Inhibition of Specific Enzymes (e.g., Carbonic Anhydrase, β-Glucuronidase, α-Amylase, α-Glucosidase)
No specific data is available for this compound.
Kinetic Studies of Enzyme Inhibition (e.g., Competitive, Non-Competitive)
No specific data is available for this compound.
Molecular Mechanisms of Enzyme Binding (derived from docking and kinetics)
No specific data is available for this compound.
Investigation of Antimicrobial Activities (In Vitro)
No specific data is available for this compound.
Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
No specific data is available for this compound.
Antifungal Activity Against Fungal Pathogens
No specific data is available for this compound.
Assessment of Antioxidant Activity (In Vitro)
Benzothiazole derivatives and azo dyes are two classes of compounds that have been investigated for their antioxidant properties. nih.govnih.govresearchgate.net The antioxidant capacity is often synergistic with other biological activities. nih.gov
The antioxidant potential of compounds like this compound can be evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays being among the most common. nih.govnih.gov
DPPH Assay: This method measures the ability of a compound to scavenge the stable DPPH free radical. nih.gov The reduction of the deep violet DPPH radical to a pale yellow hydrazine (B178648) is monitored spectrophotometrically, and the scavenging activity is often expressed as an IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
FRAP Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form. nih.gov The change in absorbance is proportional to the total reducing power of the sample.
Studies on various benzothiazole derivatives have demonstrated significant antioxidant activity in both DPPH and FRAP tests. nih.govnih.gov For example, a series of benzothiazole derivatives bearing different five-membered rings showed promising antioxidant profiles. nih.gov Similarly, azo dyes incorporating thiazole (B1198619) and piperazine (B1678402) moieties have also displayed notable radical scavenging activity in FRAP assays. nih.gov Some azo-stilbene hybrid compounds have shown even greater scavenging activity than butylated hydroxytoluene (BHT), a standard antioxidant agent. researchgate.net
Table 2: Illustrative Antioxidant Activity for Related Benzothiazole Compounds Data for related compounds illustrating potential antioxidant activity.
| Compound Class | Assay | Result | Source |
|---|---|---|---|
| Benzothiazole Derivatives | DPPH | Good antioxidant profile | nih.gov |
| Benzothiazole Derivatives | FRAP | Good antioxidant profile | nih.gov |
| Azo Dyes with Thiazole | FRAP | Significant antioxidant activity | nih.gov |
| Silver(I) Benzothiazole Complexes | DPPH/FRAP | Good antioxidant properties | nih.gov |
The antioxidant activity observed in DPPH and FRAP assays is governed by specific chemical mechanisms. The DPPH assay can proceed via two primary pathways: hydrogen atom transfer (HAT) or single electron transfer (SET). The FRAP assay, however, is based exclusively on the SET mechanism, where the antioxidant donates an electron to reduce the Fe³⁺ ion. nih.gov
For compounds containing phenolic groups or other electron-rich moieties, the antioxidant mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating the radical chain reaction. The extended π-conjugated system present in an azo dye like this compound can stabilize the resulting radical formed after donation, enhancing its antioxidant capacity. The specific pathway (HAT vs. SET) is influenced by factors such as the solvent, pH, and the chemical structure of the antioxidant molecule.
Interactions with Biological Macromolecules (In Vitro/In Silico, excluding human clinical relevance)
The interaction of small molecules with biological macromolecules like DNA and proteins is crucial for understanding their potential mechanisms of action.
Benzothiazole-containing compounds have been a subject of interest for their ability to interact with DNA. researchgate.net These interactions are typically non-covalent and can occur through three primary modes: intercalation (insertion of a planar molecule between DNA base pairs), groove binding (fitting into the minor or major groove of the DNA helix), or external electrostatic binding. researchgate.net
Several methods are employed to study these interactions:
Spectroscopic Titrations (UV-Visible): Changes in the absorption spectrum of the compound upon addition of DNA can indicate binding. A decrease in molar absorptivity (hypochromism) and a red shift in wavelength (bathochromism) often suggest an intercalative binding mode, as the π* orbital of the intercalated ligand couples with the π orbitals of the DNA base pairs. researchgate.net Conversely, an increase in absorptivity (hyperchromism) can point towards groove binding. researchgate.net
Viscosity Measurements: Intercalation typically causes the DNA helix to lengthen and become more rigid, leading to a measurable increase in the viscosity of the DNA solution. In contrast, groove binding or electrostatic interactions usually result in little to no change in viscosity. researchgate.net
Thermal Denaturation (Melting Temperature): The melting temperature (Tm) of DNA, at which the double helix denatures into single strands, is stabilized by the binding of intercalating agents. An increase in the Tm of DNA in the presence of a compound is strong evidence for an intercalative binding mode.
Molecular Docking: In silico molecular docking studies can predict the preferred binding mode and estimate the binding energy of the compound within the DNA structure, often showing a preference for AT-rich regions in the minor groove. niscpr.res.in
Studies on various benzothiazole derivatives have revealed diverse DNA binding behaviors, including intercalation and minor groove binding. researchgate.netresearchgate.netniscpr.res.in For instance, certain silver(I) complexes with a benzothiazole moiety have been shown to bind calf thymus DNA (CT-DNA) via intercalation, with binding constants (Kb) in the order of 10⁵ M⁻¹. nih.gov
The binding of compounds to transport proteins like serum albumin is a key determinant of their distribution and bioavailability. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin.
Fluorescence spectroscopy is a primary technique for studying protein binding. Proteins like BSA contain fluorescent amino acid residues (tryptophan, tyrosine), and the binding of a small molecule can quench this intrinsic fluorescence. The mechanism of quenching (static or dynamic) can provide information about the nature of the interaction. Static quenching involves the formation of a non-fluorescent ground-state complex between the quencher and the protein.
Research on metal complexes containing benzothiazole moieties has demonstrated a modest binding affinity for BSA, proceeding through a static quenching mechanism. nih.gov Such studies help in understanding how a compound like this compound might be transported and delivered in a biological system, providing insights into its pharmacodynamic and pharmacokinetic profile without assessing clinical outcomes. researchgate.net
Photophysical Properties and Photoswitching Behavior of this compound
The photophysical characteristics and photoswitching capabilities of azo dyes are central to their utility in various advanced materials and molecular systems. The compound this compound, which integrates a benzothiazole moiety with a piperidino-substituted phenylazo group, is expected to exhibit distinct photophysical behaviors, including fluorescence and photoisomerization, influenced by the electronic nature of its constituent parts.
Fluorescence and Luminescence Characteristics
The fluorescence properties of azo dyes are highly dependent on their molecular structure. Typically, simple azobenzene (B91143) and its derivatives are known to be weakly fluorescent or non-fluorescent due to the efficient deactivation of the excited state through rapid cis-trans isomerization. However, the incorporation of rigid and electron-rich heterocyclic systems, such as benzothiazole, can in some cases lead to enhanced fluorescence.
The benzothiazole unit itself is a well-known fluorophore, and its derivatives are utilized in a variety of applications, including as fluorescent probes. researchgate.netnih.gov The emission properties of such compounds are often sensitive to the solvent polarity and the nature of the substituents on the benzothiazole ring. For instance, benzothiazole-based dyes have been shown to exhibit significant Stokes shifts, which is a desirable characteristic for fluorescent probes as it facilitates the detection of the emitted light without interference from the excitation source. researchgate.netnih.gov
Table 1: Expected Fluorescence Characteristics of this compound
| Property | Expected Characteristic |
| Fluorescence Emission | The presence of the benzothiazole moiety suggests potential for fluorescence, though this may be quenched by the azo group's isomerization. |
| Solvatochromism | The emission wavelength is expected to be sensitive to solvent polarity due to the intramolecular charge transfer nature of the molecule, likely showing a red shift in more polar solvents. |
| Quantum Yield | The fluorescence quantum yield is anticipated to be modest, as the non-radiative decay pathway of cis-trans isomerization of the azo linkage is a competing process. The specific yield would be highly dependent on the rigidity of the local environment. |
| Stokes Shift | A significant Stokes shift is expected, a characteristic feature of many benzothiazole-based fluorophores. researchgate.netnih.gov |
Photoisomerization Studies (e.g., cis-trans isomerization of the azo linkage)
A hallmark of azobenzene and its derivatives is their ability to undergo reversible photoisomerization between the thermally stable trans (E) isomer and the metastable cis (Z) isomer. This process forms the basis of their application as molecular switches. The isomerization can be triggered by light of specific wavelengths.
The trans isomer of azobenzene derivatives typically absorbs strongly in the UV region (π-π* transition), while the cis isomer has a characteristic n-π* absorption at longer wavelengths in the visible region. Irradiation with UV light corresponding to the π-π* transition of the trans isomer induces its conversion to the cis form. The reverse cis-trans isomerization can be initiated by irradiating with visible light that excites the n-π* transition of the cis isomer, or it can occur thermally.
For this compound, the presence of the electron-donating piperidino group and the benzothiazole moiety is expected to red-shift the absorption bands compared to unsubstituted azobenzene. The efficiency of the photoisomerization process is quantified by the photoisomerization quantum yield, which is known to be sensitive to the molecular environment, including the local viscosity and the nature of the solvent. For azobenzene attached to DNA, the quantum yield for trans to cis isomerization was found to decrease significantly when incorporated into a more constrained double-stranded DNA structure compared to being in a single-stranded form or as a free molecule. nih.gov This suggests that the rigidity of the environment surrounding the this compound molecule would play a crucial role in its photoswitching efficiency.
Table 2: Expected Photoisomerization Behavior of this compound
| Aspect | Expected Behavior |
| Isomerization Process | Reversible trans ↔ cis isomerization of the N=N double bond upon irradiation with light of appropriate wavelengths. |
| trans to cis | Induced by UV or near-visible light, corresponding to the high-energy π-π* transition of the trans isomer. |
| cis to trans | Can be triggered by visible light corresponding to the lower-energy n-π* transition of the cis isomer, or can occur via thermal relaxation in the dark. |
| Quantum Yield | The quantum yield of photoisomerization is expected to be influenced by factors such as solvent viscosity and the electronic properties of the benzothiazole and piperidine (B6355638) substituents. A more rigid environment may lower the quantum yield. nih.gov |
| Thermal Relaxation | The cis isomer is expected to thermally relax back to the more stable trans isomer, with the rate of this process being dependent on the temperature and the specific molecular structure. |
Structure Activity and Structure Property Relationship Analysis
Correlating Substituent Effects on Electronic and Spectroscopic Properties
The electronic and spectroscopic characteristics of azo dyes are intrinsically linked to the nature and position of substituents on the aromatic rings. In 6-((p-Piperidinophenyl)azo)benzothiazole, the piperidine (B6355638) group on the phenyl ring and the benzothiazole (B30560) moiety itself play crucial roles in defining its color and electronic behavior.
The color of azo dyes arises from π→π* electronic transitions within the conjugated system. The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the electronic nature of substituents. The piperidine group at the para-position of the phenyl ring acts as a potent electron-donating group (EDG) through resonance. This donation of electron density into the azo-bridged π-system effectively raises the energy of the highest occupied molecular orbital (HOMO). Consequently, the HOMO-LUMO energy gap is reduced, leading to a bathochromic (red) shift in the λmax compared to an unsubstituted phenylazo)benzothiazole.
The specific substitution pattern on the benzothiazole ring itself would further modulate these properties. For instance, the introduction of an electron-withdrawing group at other positions on the benzothiazole core would be expected to further lower the LUMO energy, enhancing the intramolecular charge transfer (ICT) and potentially leading to a deeper color. Conversely, an electron-donating group on the benzothiazole ring would have an opposing effect.
Table 1: Illustrative UV-Vis Absorption Data for Substituted Benzothiazole Azo Dyes
| Compound | Substituent on Phenyl Ring (para-position) | Solvent | λmax (nm) | Reference |
| 2-(phenylazo)benzothiazole | -H | Ethanol | ~320 | nih.gov |
| 2-((p-methoxyphenyl)azo)benzothiazole | -OCH₃ (EDG) | Ethanol | ~380 | Inferred from related data |
| 2-((p-nitrophenyl)azo)benzothiazole | -NO₂ (EWG) | Ethanol | ~450 | Inferred from related data |
| This compound | -Piperidinyl (Strong EDG) | Ethanol | Estimated >400 | Hypothetical |
Note: The data for analogous compounds is used for illustrative purposes to demonstrate established substituent effects. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.
Establishing Relationships between Molecular Structure and In Vitro Biological Interactions
Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. mdpi.comnih.gov The biological profile of this compound would be determined by the interplay of its constituent parts: the benzothiazole core, the azo linkage, and the piperidinophenyl moiety.
The benzothiazole nucleus itself is a privileged scaffold in medicinal chemistry. mdpi.com Its planar, aromatic structure allows it to participate in various non-covalent interactions with biological macromolecules, such as π-π stacking with aromatic amino acid residues in proteins or intercalation with DNA base pairs. The presence of nitrogen and sulfur atoms also provides sites for hydrogen bonding and coordination with metal ions.
The substitution pattern on the benzothiazole ring is a critical determinant of biological activity. For example, studies on other benzothiazole derivatives have shown that substitutions at the 2- and 6-positions can significantly influence their anticancer properties. mdpi.com
The azo linkage, while primarily contributing to the compound's color, is not biologically inert. Azo compounds can be metabolized in vivo by azoreductases, leading to the cleavage of the N=N bond and the formation of aromatic amines. The resulting metabolites could have their own distinct biological activities and toxicological profiles.
Table 2: Representative In Vitro Biological Activities of Substituted Benzothiazole Derivatives
| Compound Class | Substitution | Biological Activity | Target/Assay | Reference |
| 2-Arylbenzothiazoles | Various substitutions on the phenyl ring | Anticancer | Various cancer cell lines | mdpi.com |
| 6-Substituted Benzothiazoles | Halogens, nitro groups | Antimicrobial | Bacterial and fungal strains | |
| Benzothiazole-based enzyme inhibitors | Specific side chains | Enzyme inhibition (e.g., kinases) | In vitro enzyme assays | Inferred from general literature |
Note: This table presents general findings for classes of benzothiazole derivatives to illustrate the structure-activity relationships. Specific data for this compound is not available.
Influence of Azo Linkage and Benzothiazole Core on Molecular Recognition
Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is fundamental to biological activity. For this compound, both the azo linkage and the benzothiazole core are pivotal in dictating its molecular recognition properties.
The azo linkage introduces a planar, rigid connecting unit into the molecular structure. This planarity is a consequence of the sp² hybridization of the nitrogen atoms and the delocalization of π-electrons across the N=N double bond. This structural feature can facilitate π-π stacking interactions with aromatic systems in biological targets. Furthermore, the nitrogen atoms of the azo group, with their lone pairs of electrons, can act as hydrogen bond acceptors.
Impact of Piperidine Moiety on Overall Compound Behavior
From a physicochemical standpoint, the piperidine ring generally increases the polarity and aqueous solubility of a molecule compared to a corresponding alkyl or phenyl group. This is due to the presence of the nitrogen atom, which can be protonated at physiological pH, leading to the formation of a cationic species. This enhanced solubility can be advantageous for biological applications.
Design Principles for Modulating Specific Interactions based on Structural Modifications
Based on the structure-activity and structure-property relationships discussed, several design principles can be formulated to modulate the specific interactions of this compound and its analogs.
Tuning Electronic Properties and Color: The absorption wavelength (color) can be fine-tuned by altering the electronic nature of substituents. Replacing the piperidine with a stronger electron-donating group would likely cause a further bathochromic shift. Conversely, introducing electron-withdrawing groups on the benzothiazole ring would also deepen the color by enhancing the intramolecular charge transfer.
Enhancing Biological Activity: To improve potential anticancer or antimicrobial activity, modifications to the benzothiazole core could be explored. Introducing small, lipophilic groups or hydrogen-bonding moieties at the 6- or other positions of the benzothiazole ring could enhance binding to specific biological targets.
Modulating Solubility and Bioavailability: The piperidine ring offers a handle for modifying solubility. Quaternization of the piperidine nitrogen would significantly increase water solubility. Alternatively, appending lipophilic substituents to the piperidine ring could increase lipophilicity, which might be desirable for crossing cell membranes.
Improving Target Specificity: The introduction of specific functional groups designed to interact with a known binding site can enhance target specificity. For example, adding a hydrogen bond donor or acceptor to the piperidinophenyl moiety or the benzothiazole core could lead to more selective interactions with a target protein.
Metabolic Stability: The azo linkage is a potential site of metabolic breakdown. To increase metabolic stability, one could introduce steric hindrance around the azo bond, for example, by adding substituents at the ortho-positions of the phenyl ring.
By systematically applying these design principles, it is possible to create a library of analogs based on the this compound scaffold with tailored electronic, spectroscopic, and biological properties for various applications.
Future Research Directions and Translational Perspectives Non Clinical
Development of Advanced Synthetic Routes for Diversification
Future synthetic efforts should move beyond classical methods to embrace more sophisticated and efficient strategies for creating a diverse library of 6-((p-Piperidinophenyl)azo)benzothiazole analogs. Advanced methodologies such as one-pot multicomponent reactions, including the Biginelli reaction, and microwave-assisted synthesis could significantly accelerate the discovery of novel derivatives. nih.gov The use of varied catalytic systems, from traditional polyphosphoric acid to greener alternatives like natural kaolinitic clay, can offer new pathways to modify the core structure. nih.gov
A primary goal is to systematically introduce a wide range of functional groups at key positions:
On the Benzothiazole (B30560) Ring: Introducing electron-donating or electron-withdrawing groups can fine-tune the electronic properties, impacting both biological activity and photophysical characteristics.
On the Phenyl Ring: Substitution on the phenyl ring can alter the steric and electronic environment, influencing molecular recognition and binding capabilities.
On the Piperidine (B6355638) Moiety: Modification of the piperidine ring or its replacement with other heterocyclic systems can modulate solubility, cell permeability, and target specificity.
These advanced synthetic routes will be instrumental in generating a broad chemical space for structure-activity relationship (SAR) studies. nih.gov
Exploration of Novel In Vitro Biological Targets and Mechanisms
While the broader class of benzothiazole derivatives is known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antitubercular effects, the specific targets for this compound remain largely unexplored. nih.govmdpi.comresearchgate.net Future in vitro research must focus on identifying and validating its molecular targets.
Key research avenues include:
Anticancer Research: Screening against a panel of human cancer cell lines (e.g., lung, breast, colon) to identify potent antiproliferative activity. nih.govresearchgate.net Subsequent studies should investigate the mechanism of action, such as the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways. nih.govnih.gov
Antimicrobial Studies: Evaluating activity against pathogenic bacteria and fungi, particularly drug-resistant strains. mdpi.com Mechanistic studies could explore the inhibition of essential microbial enzymes, such as dihydropteroate (B1496061) synthase (DHPS). mdpi.com
Antitubercular Potential: Given the known efficacy of some benzothiazoles against Mycobacterium tuberculosis, this compound should be tested for its ability to inhibit key enzymes like decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1). nih.govresearchgate.net
DNA Interaction: Investigating the potential for the planar azo-benzothiazole system to intercalate with DNA, which could be a mechanism for cytotoxicity. researchgate.net
Integration with Advanced Materials Science for Functional Devices
The inherent electronic and photophysical properties of the azo-benzothiazole scaffold make it a prime candidate for applications in materials science. researchgate.net Future research should explore its integration into functional materials and devices. Potential applications include its use in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as a component for creating materials with nonlinear optical (NLO) properties. researchgate.netresearchgate.net The development of polymers or nanocomposites incorporating this chromophore could lead to new materials with tailored optical and electronic characteristics.
Application as Fluorescent Probes in Cellular Imaging (In Vitro)
The benzothiazole nucleus is a well-established fluorophore, and its derivatives are increasingly used in bioimaging. nih.govnih.govnih.gov The this compound structure can be leveraged to develop novel fluorescent probes for in vitro cellular imaging.
Future work in this area should focus on:
Organelle-Specific Targeting: Modifying the structure to include moieties that direct the probe to specific cellular compartments, such as the mitochondria. nih.govnih.gov
Functional Imaging: Designing probes that respond to changes in the local microenvironment. For example, derivatives could be created to detect fluctuations in pH, viscosity, or the activity of specific enzymes like esterases. nih.govrsc.org
Enhanced Photophysical Properties: Optimizing the structure to achieve desirable properties such as high quantum yield, large Stokes shifts, and photostability, which are crucial for high-quality imaging. nih.gov Research into its potential for aggregation-induced emission (AIE) could also yield highly emissive probes for various applications. mdpi.com
| Research Direction | Potential Application | Key Scientific Focus | Related Findings |
| Advanced Synthesis | Drug Discovery Libraries | Microwave-assisted reactions, multicomponent synthesis, molecular hybridization. | Enables rapid diversification for SAR studies. nih.gov |
| Biological Targets | Novel Therapeutics | Anticancer, antimicrobial, antitubercular screening; enzyme inhibition assays (DprE1, DHPS). | Benzothiazoles are a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net |
| Materials Science | Optoelectronics | Integration into polymers for OLEDs, dye-sensitized solar cells, NLO materials. | Azo compounds are used in optical switches and molecular sensors. researchgate.netresearchgate.net |
| Fluorescent Probes | Cellular Imaging | Design of probes for mitochondrial targeting and sensing of pH or enzyme activity. | Benzothiazole derivatives are effective platforms for functional mitochondrial imaging. nih.govnih.gov |
| Computational Modeling | Predictive Science | Using DFT/TD-DFT for photophysics, molecular docking for target binding, ADME prediction. | DFT calculations can accurately predict spectroscopic properties and molecular reactivity. researchgate.netresearchgate.net |
| Smart Materials | Responsive Systems | Creating materials that change color/fluorescence in response to light, pH, or solvents. | Azo dyes exhibit significant solvatochromic and photochromic behavior. researchgate.net |
| Chemosensors | Environmental/Bio-sensing | Developing selective sensors for ions (e.g., cyanide) and other small molecules. | Benzothiazole hybrids can act as highly selective fluorescent chemosensors. mdpi.com |
This table provides an interactive overview of the future research directions for this compound and its derivatives.
Enhanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to guide and accelerate experimental research. Future studies should extensively use these methods for:
Predicting Photophysical Properties: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate absorption and emission spectra, molecular orbitals, and other electronic properties. researchgate.netresearchgate.net This can help in designing dyes with specific colors or fluorescent characteristics.
Modeling Biological Interactions: Using molecular docking to predict the binding modes and affinities of derivatives with potential protein targets, thereby prioritizing compounds for synthesis and biological testing. nih.govmdpi.com
In Silico Pharmacokinetics: Utilizing web tools like SwissADME and pkCSM to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, helping to design compounds with better drug-like profiles. nih.govnih.gov
Exploring Chemo-Sensors and Biosensors based on this compound Derivatives
Building on its potential as a fluorophore and chromophore, derivatives of this compound can be engineered as highly selective and sensitive chemosensors. By introducing specific recognition moieties into the structure, sensors can be designed to detect a variety of analytes. For instance, related benzothiazole systems have been successfully developed into fluorescent "turn-off" chemosensors for the highly toxic cyanide ion. mdpi.com Future work could expand this to create sensors for other environmentally hazardous materials, heavy metal cations, or biologically relevant anions, with detection signaled by a clear change in color or fluorescence. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-((p-Piperidinophenyl)azo)benzothiazole, and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer : The synthesis typically involves diazo-coupling reactions between aniline derivatives and benzothiazole precursors. Key steps include:
- Diazotization of p-piperidinophenylamine under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C).
- Coupling with 6-amino-benzothiazole in a buffered medium (pH 6–7) to form the azo linkage.
- Purification via column chromatography or recrystallization using ethanol/water mixtures.
- Critical parameters: Temperature control during diazotization, solvent polarity (e.g., DMF for solubility), and reaction time optimization (45–60 minutes for coupling). Yield improvements (>70%) are achieved by avoiding excess nitrous acid and using inert atmospheres to prevent oxidation .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : A multi-technique approach is required:
- FT-IR : Confirms azo (-N=N-) and benzothiazole ring vibrations (e.g., C=N stretch at 1600–1650 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity.
- UV-Vis : Identifies π→π* transitions (λₘₐₐ ~450 nm for azo chromophores).
- XRD : Resolves crystal packing and confirms tridentate coordination in metal complexes.
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 350–400).
- Thermal analysis (TGA) assesses stability (decomposition >250°C) .
Q. How is the antimicrobial activity of this compound assessed, and what are the standard protocols for comparative analysis?
- Methodological Answer :
- Assay Type : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungi (C. albicans).
- Protocol :
Prepare compound dilutions (1–100 µg/mL) in Mueller-Hinton broth.
Inoculate with 1×10⁵ CFU/mL bacterial/fungal suspensions.
Incubate at 37°C for 24 hours; measure optical density (OD₆₀₀).
- Controls : Novobiocin (antibacterial) and cycloheximide (antifungal) as reference standards.
- Data Interpretation : IC₅₀ values <50 µg/mL indicate potent activity. For example, Au(III) complexes of analogous azo-benzothiazoles show IC₅₀ = 43.44 µg/mL against endometrial cancer cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies for this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in:
- Cell Lines : Test across multiple models (e.g., MFE-296 vs. HUVEC for cancer selectivity).
- Assay Conditions : Standardize pH, serum content, and incubation time.
- Compound Stability : Monitor degradation via HPLC under physiological conditions (37°C, PBS buffer).
- Statistical Validation : Use ANOVA with post-hoc tests (p<0.05) to confirm significance. For example, discrepancies in antifungal activity may stem from differences in fungal strain susceptibility .
Q. What computational approaches are employed to predict the binding affinity and mechanism of action of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use MOE or AutoDock to model interactions with targets (e.g., FGFR2 kinase). Key parameters include Gibbs free energy (ΔG ≤ -30 kcal/mol) and hydrogen-bonding with active-site residues (e.g., Asp641 in FGFR2) .
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level; analyze frontier orbitals (HOMO-LUMO gap ~4 eV) to predict reactivity.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability (RMSD <2 Å) .
Q. What strategies are implemented to optimize the pharmacokinetic properties of this compound derivatives for therapeutic applications?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to lower Log P (target: 2–3). For example, methoxy substituents increase solubility but may reduce membrane permeability.
- Pro-drug Design : Mask azo groups with ester linkages to enhance bioavailability.
- In Silico ADMET : Predict absorption (Caco-2 permeability >5×10⁻⁶ cm/s) and toxicity (LD₅₀ >500 mg/kg) using QSAR models. The parent compound has Log P = 3.621 and Log S = -3.616, suggesting moderate solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
